2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one
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Overview
Description
2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one typically involves the reaction of piperidine with an appropriate alkylating agent. One common method is the reaction of piperidine with 2-methyl-2-propen-1-ol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(piperidin-4-yl)propan-2-ol: A similar compound with an alcohol group instead of an enone group.
1-(1-Oxo-3-phenyl-2-propenyl)piperidine: Another piperidine derivative with a phenyl group.
Uniqueness
2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its enone group makes it a versatile intermediate for various chemical reactions, and its piperidine ring is a common motif in many biologically active compounds.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-1-piperidin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)9(11)8-3-5-10-6-4-8/h8,10H,1,3-6H2,2H3 |
InChI Key |
YGPKBAWNKZKTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
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